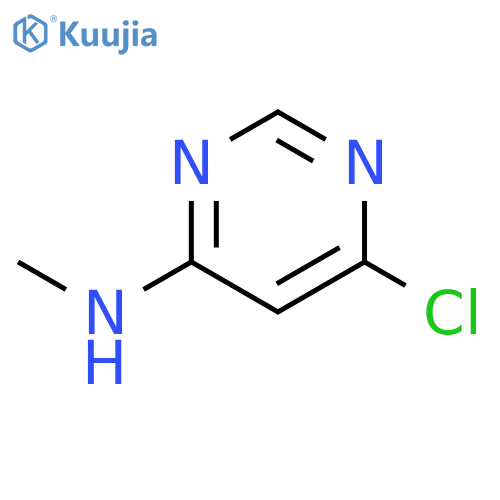Cas no 65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine)

65766-32-7 structure
商品名:6-Chloro-N-methylpyrimidin-4-amine
CAS番号:65766-32-7
MF:C5H6ClN3
メガワット:143.574239253998
MDL:MFCD09702146
CID:507305
PubChem ID:329764701
6-Chloro-N-methylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-N-methylpyrimidin-4-amine
- 4-Chloro-6-methylaminopyrimidine
- 4-Pyrimidinamine, 6-chloro-N-methyl-
- 6-CHLORO-N-METHYL-4-PYRIMIDINAMINE
- 6-chloro-Nmethylpyrimidin-4-amine
- 6-Methoxy-2-pyridinecarboxaldehyde
- C5H6ClN3
- N-(6-Chloro-4-pyrimidinyl)-N-methylamine
- 4-Chloro-6-(methylamino)pyrimidine
- 4-Pyrimidinamine,6-chloro-N-methyl-
- WZVLJUBTIWFTIE-UHFFFAOYSA-N
- 6-CHLORO-N-METHYLPYRIMIDIN-4AMINE
- NSC211762
- PubChem9456
- 4-Pyrimidinamine, 6-chloro-N-methyl- (9CI)
- EBD35689
- BCP10052
- 6-Chlo
- F8889-7616
- 65766-32-7
- A835223
- CS-D0692
- (6-chloro-pyrimidin-4-yl)-methyl-amine
- MFCD09702146
- SB57747
- AC-24260
- DTXSID60309324
- 6-chloro-N-methylpyrimidin-4-amine;4-Chloro-6-(methylamino)pyrimidine
- (6-chloro-pyrimidin-4-yl)-methylamine
- SCHEMBL21191977
- AM20100598
- SCHEMBL374406
- J-518637
- AN-584/41473266
- FT-0648682
- SY029019
- 6-Chloro-N-methyl-pyrimidin-4-amine
- 6-Chloro-N-methyl-4-pyrimidinamine #
- NSC-211762
- FT-0648197
- BP-11536
- 4-Chloro-6-(methylamino)pyrimidine, 97%
- EN300-79030
- DS-0492
- 6-chloranyl-N-methyl-pyrimidin-4-amine
- AKOS010530606
- A26887
- pyrimidine, 4-chloro-6-methylamino-
-
- MDL: MFCD09702146
- インチ: 1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)
- InChIKey: WZVLJUBTIWFTIE-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(N=C([H])N=1)N([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 143.02500
- どういたいしつりょう: 143.025
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 88.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.338
- ゆうかいてん: 138-142 °C
- ふってん: 279.7°C at 760 mmHg
- フラッシュポイント: 122.9°C
- PSA: 37.81000
- LogP: 1.24470
- じょうきあつ: 0.0±0.6 mmHg at 25°C
6-Chloro-N-methylpyrimidin-4-amine セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H315-H317-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-43
- セキュリティの説明: 26-36/37/39
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
6-Chloro-N-methylpyrimidin-4-amine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Chloro-N-methylpyrimidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053125-5g |
6-Chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 98% | 5g |
¥95.00 | 2024-05-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34534-250mg |
6-Chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 97% | 250mg |
¥17.0 | 2024-04-18 | |
| Ambeed | A127168-1g |
6-Chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 97% | 1g |
$9.0 | 2025-02-27 | |
| eNovation Chemicals LLC | D521210-1g |
6-chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 97% | 1g |
$165 | 2024-05-24 | |
| abcr | AB272544-25 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 25g |
€314.00 | 2023-04-26 | |
| eNovation Chemicals LLC | K09393-5g |
4-Chloro-6-methylaminopyrimidine |
65766-32-7 | 97% | 5g |
$400 | 2024-06-05 | |
| abcr | AB272544-1 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 1g |
€59.00 | 2023-04-26 | |
| abcr | AB272544-5 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 5g |
€110.00 | 2023-04-26 | |
| abcr | AB272544-100 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 100g |
€705.00 | 2023-04-26 | |
| abcr | AB272544-1g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 1g |
€59.00 | 2025-02-16 |
6-Chloro-N-methylpyrimidin-4-amine 関連文献
-
1. 417. Polypurines. Part III. Further studies and syntheses with αω-dipurin-9-ylalkanes and related compoundsJ. H. Lister J. Chem. Soc. 1963 2228
65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine) 関連製品
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:65766-32-7)6-Chloro-N-methylpyrimidin-4-amine

清らかである:99%
はかる:100g
価格 ($):186.0
atkchemica
(CAS:65766-32-7)6-Chloro-N-methylpyrimidin-4-amine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ